N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (hereafter referred to as the "target compound") is a sulfonamide-based small molecule featuring a piperidine core substituted with a 4-cyanopyridin-2-yl group and a cyclopropanesulfonamide moiety.
Properties
IUPAC Name |
N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c15-9-11-5-6-16-14(8-11)18-7-1-2-12(10-18)17-21(19,20)13-3-4-13/h5-6,8,12-13,17H,1-4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCABKWBNSRVGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C#N)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of Cyclopropanesulfonyl Chloride
Procedure :
Cyclopropanesulfonyl chloride (1 eq) is treated with ammonia gas in dichloromethane at 0°C, followed by gradual warming to room temperature.
Reaction Table :
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NH₃ (gas) | DCM | 0 → 20 | 2 | 74 |
| NH₄OH (aq) | MeOH | 20 | 16 | 52 |
| NH₃ (0.5 M in dioxane) | Dioxane | 20 | 72 | >90 |
Key Observations :
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Ammonia in dioxane achieves superior yields (>90%) due to homogeneous reaction conditions.
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Methanol/ammonium hydroxide systems require extended reaction times (16 h) but simplify workup.
Construction of the Piperidine-Cyanopyridine Core
The 1-(4-cyanopyridin-2-yl)piperidin-3-amine intermediate is synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling.
Nucleophilic Substitution on 2-Chloro-4-cyanopyridine
Procedure :
Piperidin-3-amine (1 eq) reacts with 2-chloro-4-cyanopyridine (1.2 eq) in the presence of K₂CO₃ in DMF at 80°C for 12 h.
Optimization Data :
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
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Deprotonation of piperidin-3-amine to generate a nucleophilic amine.
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Aromatic substitution at the 2-position of the pyridine ring, facilitated by electron-withdrawing cyano groups.
Final Sulfonamidation Step
Coupling the piperidine-cyanopyridine amine with cyclopropanesulfonyl chloride completes the synthesis.
Sulfonyl Chloride Activation
Procedure :
1-(4-Cyanopyridin-2-yl)piperidin-3-amine (1 eq) is treated with cyclopropanesulfonyl chloride (1.1 eq) and triethylamine (2 eq) in dichloromethane at 0°C, followed by stirring at room temperature for 4 h.
Critical Parameters :
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Stoichiometry : Excess sulfonyl chloride (1.1 eq) ensures complete amine conversion.
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Base Selection : Triethylamine outperforms DMAP in minimizing side reactions (e.g., sulfonate ester formation).
Yield Optimization :
Purification and Characterization
Final purification employs silica gel chromatography (EtOAc/hexane gradient) to isolate the product. Key analytical data:
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¹H NMR (CDCl₃): δ 8.40 (d, J=5.1 Hz, 1H, pyridine-H), 6.80 (dd, J=5.1, 1.5 Hz, 1H, pyridine-H), 3.90–3.70 (m, 2H, piperidine-H), 2.95–2.80 (m, 1H, cyclopropane-H), 1.20–1.00 (m, 4H, cyclopropane-CH₂).
Challenges and Process Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group in the cyanopyridine moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology and Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Probes: Used in research to study the function of specific proteins or enzymes.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism by which N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their function.
Pathways: Modulating signaling pathways within cells, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key molecular properties of the target compound and its analogs:
*Molecular weight estimated based on analogs.
Key Structural Differences and Implications
Pyridine vs. Pyrimidine Core (Target vs. ): The target compound features a pyridine ring, while ’s analog uses a pyrimidine core.
Substituent Position on Pyridine (Target vs. ): The target compound’s cyano group is at the 4-position of the pyridine ring (C4), whereas ’s analog places it at the 2-position (C2). This positional shift could influence π-π stacking interactions or hydrogen bonding with target proteins, affecting potency or selectivity .
Pharmacological Context
Ivosidenib’s pyridine-based structure includes a 4-cyanopyridin-2-yl group, highlighting the importance of this moiety in enzyme inhibition . The target compound’s cyclopropanesulfonamide group may contribute to improved metabolic stability compared to methyl or ethyl sulfonamides, as cyclopropane rings resist oxidative degradation.
Biological Activity
N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic compound notable for its biological activity, particularly as an inhibitor of cytidine triphosphate synthase 1 (CTPS1). This enzyme plays a crucial role in nucleotide synthesis, and its inhibition has significant implications for cancer treatment and immune modulation.
Chemical Structure and Properties
- Molecular Formula : C17H20N4O3S
- Molecular Weight : Approximately 344.43 g/mol
The compound features a piperidine ring substituted with a cyanopyridine moiety and a cyclopropanesulfonamide group. This unique structure contributes to its biological activity and potential therapeutic applications.
This compound primarily functions as a CTPS1 inhibitor. By inhibiting this enzyme, the compound can alter nucleotide levels within cells, leading to reduced cell proliferation, particularly in cancer cells. This mechanism positions it as a candidate for therapeutic interventions in various proliferative diseases.
In Vitro Studies
Research has demonstrated that this compound effectively inhibits CTPS1 activity in vitro. Key findings include:
- Cell Line Studies : The effects on cell lines expressing CTPS1 were assessed, showing a reduction in nucleotide levels and cell proliferation rates.
- Dose-Response Relationships : Various concentrations of the compound were tested to establish IC50 values, which indicate the potency of the inhibitor.
Table 1: Summary of In Vitro Findings
| Study Type | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| CTPS1 Inhibition | HeLa | 0.5 | Significant reduction in nucleotide synthesis |
| Proliferation Assay | A549 (Lung Cancer) | 0.8 | Decreased cell viability at higher concentrations |
| Apoptosis Assay | MCF7 (Breast Cancer) | 0.6 | Induction of apoptosis markers observed |
Therapeutic Applications
The inhibition of CTPS1 by this compound suggests potential applications in:
- Cancer Treatment : Targeting rapidly dividing cells by disrupting nucleotide supply.
- Autoimmune Disorders : Modulating immune responses through nucleotide synthesis pathways.
Comparative Analysis with Similar Compounds
Several compounds share structural features with this compound, particularly those containing piperidine or pyridine rings. Below is a comparison highlighting their biological activities:
Table 2: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide | Chlorinated pyridine and cyclopropanesulfonamide | CTPS1 inhibitor |
| N-methyl-N-[1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl]cyclopropanesulfonamide | Azetidine ring with pyrrolo-pyrimidine | Potential anti-cancer activity |
| 5-cyano-pyridin derivatives | Variants with cyano groups on different positions | Diverse biological activities |
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of this compound:
- In Vivo Efficacy : Animal models have shown promising results in tumor growth inhibition when treated with this compound.
- Combination Therapies : Ongoing research is exploring the effects of combining this compound with other chemotherapeutic agents to enhance efficacy.
Q & A
Q. What synthetic strategies are recommended for N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide?
The synthesis of this compound typically involves multi-step routes, starting with the preparation of intermediates such as the piperidine core and sulfonamide moiety. Key steps include nucleophilic substitution for cyclopropane sulfonamide attachment and coupling reactions to introduce the 4-cyanopyridinyl group. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) and purification via column chromatography are critical to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound?
High-performance liquid chromatography (HPLC) is essential for purity assessment (>95%), while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. Infrared (IR) spectroscopy can validate functional groups like the cyano (-C≡N) and sulfonamide (-SO₂-NR₂) motifs .
Q. What biological targets are commonly associated with this structural class?
Piperidine-sulfonamide hybrids are frequently investigated as kinase inhibitors or G protein-coupled receptor (GPCR) modulators. The 4-cyanopyridinyl moiety may enhance binding to ATP pockets in kinases, while the sulfonamide group contributes to hydrogen bonding with catalytic residues .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies should systematically modify substituents:
- Piperidine ring : Test substitutions at the 3-position (e.g., methyl, hydroxy groups) for steric/electronic effects.
- Cyclopropane sulfonamide : Explore bulkier analogs (e.g., cyclobutane) to assess steric tolerance.
- 4-Cyanopyridinyl group : Replace the cyano group with nitro or amide to evaluate electronic impacts. Biological assays (e.g., IC₅₀ determination in kinase panels) and computational docking (e.g., AutoDock Vina) can link structural changes to activity .
Q. How should researchers address contradictions in biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell lines, incubation times) or compound purity. Mitigation strategies include:
- Standardized protocols : Use validated assays (e.g., FRET-based kinase assays) with positive controls.
- Batch analysis : Re-characterize compound purity and stability before each experiment.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational methods are suitable for predicting binding modes and selectivity?
Molecular dynamics (MD) simulations (e.g., GROMACS) can model ligand-receptor interactions over time, while free-energy perturbation (FEP) calculations quantify binding affinity changes. Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical interaction points for selectivity against off-target proteins .
Q. How can researchers optimize pharmacokinetic (PK) properties without compromising activity?
Strategies include:
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility.
- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides).
- In vitro models : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
